
Tetrahydro-2-((methylphenyl)thio)-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-2-((methylphenyl)thio)-2H-pyran is a heterocyclic compound that features a pyran ring with a sulfur atom and a methylphenyl group attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2-((methylphenyl)thio)-2H-pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with a pyran derivative in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The compound can participate in substitution reactions where the methylphenyl group or the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted pyran derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which Tetrahydro-2-((methylphenyl)thio)-2H-pyran exerts its effects involves interactions with specific molecular targets. The sulfur atom in the compound can form bonds with various biological molecules, influencing their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, thereby modulating biological responses.
類似化合物との比較
Thiophene derivatives: These compounds share the sulfur-containing heterocyclic structure and exhibit similar chemical reactivity.
Pyran derivatives: Compounds with a pyran ring structure but different substituents.
Thioxopyrimidines: These compounds also contain sulfur atoms and have been studied for their diverse biological activities.
Uniqueness: Tetrahydro-2-((methylphenyl)thio)-2H-pyran is unique due to the combination of the pyran ring and the methylphenylthio group, which imparts distinct chemical and biological properties
特性
CAS番号 |
94247-87-7 |
|---|---|
分子式 |
C12H16OS |
分子量 |
208.32 g/mol |
IUPAC名 |
2-(2-methylphenyl)sulfanyloxane |
InChI |
InChI=1S/C12H16OS/c1-10-6-2-3-7-11(10)14-12-8-4-5-9-13-12/h2-3,6-7,12H,4-5,8-9H2,1H3 |
InChIキー |
FASJGHIXLJLMTG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1SC2CCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


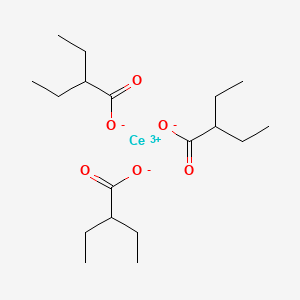
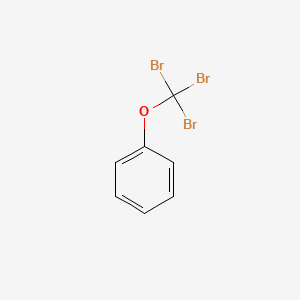
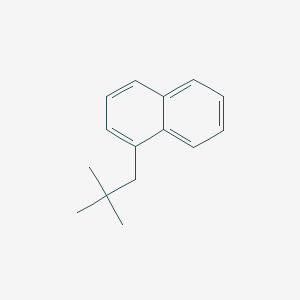
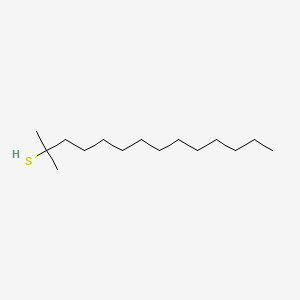
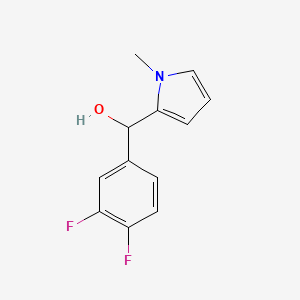
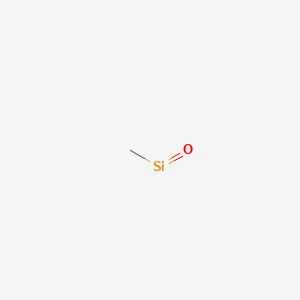

![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)
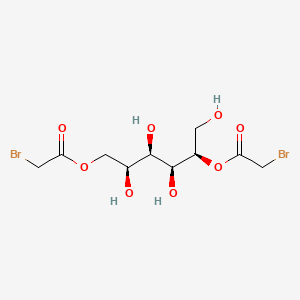
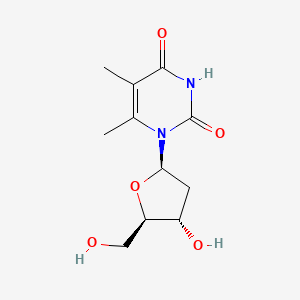

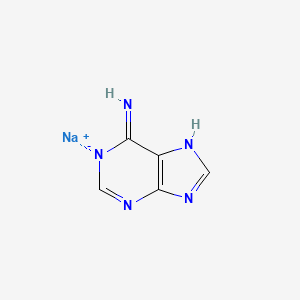
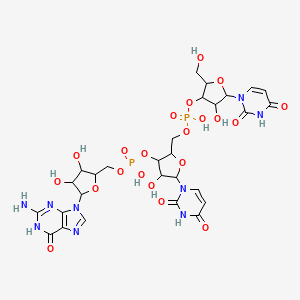
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
